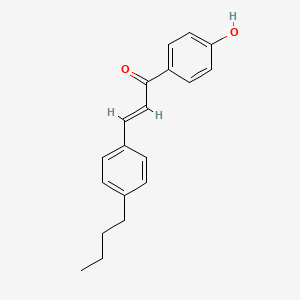

4-Butyl-4'-hydroxychalcone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Butyl-4'-hydroxychalcone (4-BHC) is a synthetic flavonoid compound that has been used in scientific research for its potential applications in biochemistry and physiology. 4-BHC is a derivative of 4-hydroxychalcone, which is a naturally occurring flavonoid found in plants. 4-BHC has been studied for its potential as an anti-inflammatory, anti-oxidant, anti-diabetic, and anti-cancer agent. It has also been investigated for its potential use in the treatment of metabolic and cardiovascular diseases.

Applications De Recherche Scientifique

Photocyclization and Photochromic Properties

- 4-Butyl-4'-hydroxychalcone and similar hydroxychalcones undergo photocyclization to form 4-flavanones, a process influenced by solvent types and conditions (Matsushima & Hirao, 1980).

- Structural and spectral features of 4'-substituted 2'-hydroxychalcones, including their electronic absorption and fluorescence features in solutions and crystals, are subject to investigation, providing insights into molecular interactions and photophysics (Serdiuk et al., 2018).

- Hydroxychalcones, including variants of this compound, demonstrate photochromic properties in solution and polymers, with their performance being dependent on pH and medium conditions (Matsushima & Suzuki, 1992).

Inhibition of Acetylcholinesterase

- Analogues of 2'-hydroxychalcone with modified C4-substituents, a category that includes compounds like this compound, have been studied as inhibitors against human acetylcholinesterase, potentially offering therapeutic leads for diseases like Alzheimer’s (Sukumaran et al., 2020).

Biotransformation and Chemical Synthesis

- Hydroxychalcones, such as this compound, are subject to biotransformation using bacteria, leading to the creation of novel chemical structures and compounds (Kozłowska et al., 2020).

- Synthesis and structural characterization of 4-hydroxychalcone derivatives have been extensively studied, offering insights into their potential applications in various fields including material science and pharmacology (Shubhalaxmi et al., 2013).

Inclusion Mechanism and Stability

- The inclusion mechanism and thermal stability of complexes formed between hydroxychalcones and cyclodextrins have been studied, shedding light on the stability and potential delivery mechanisms for these compounds (Guo et al., 2015).

Mécanisme D'action

Target of Action

4-Butyl-4’-hydroxychalcone, like other chalcones, is known to interact with a variety of molecular targets. Chalcones are known to interact with various enzymes and receptors, influencing numerous biological processes .

Mode of Action

Chalcones generally interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . They can bind to the active sites of enzymes or receptors, modulating their activity .

Biochemical Pathways

Chalcones, including 4-Butyl-4’-hydroxychalcone, are involved in various biochemical pathways. They are precursors of flavonoids and isoflavonoids, which are abundant in plants . They can influence the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer .

Pharmacokinetics

Chalcones in general are known for their low redox potential, stability, and ability to undergo electron transfer reactions, which may influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Chalcones are known to exhibit a wide range of therapeutic activities, such as anticancer, anti-inflammatory, antimicrobial, and antioxidant effects .

Action Environment

The action of 4-Butyl-4’-hydroxychalcone, like other chalcones, can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

3-(4-butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-2-3-4-15-5-7-16(8-6-15)9-14-19(21)17-10-12-18(20)13-11-17/h5-14,20H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLVYHVGNKJGBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659754 |

Source

|

| Record name | 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385810-21-9 |

Source

|

| Record name | 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)